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Compound of Interest

Compound Name: Methscopolamine-d3 Iodide

Cat. No.: B13864312

Get Quote

Executive Summary
Methscopolamine-d3 Iodide (N-[Methyl-d3]-scopolammonium iodide) is a high-purity stable

isotope-labeled internal standard (SIL-IS) designed for the precise quantification of

Methscopolamine in biological matrices. As a permanently charged quaternary ammonium

derivative of scopolamine, it exhibits distinct physicochemical properties compared to its tertiary

amine precursor, necessitating specific handling in Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) workflows.

This technical guide details the structural identity, synthetic pathway, and bioanalytical

implementation of Methscopolamine-d3 Iodide. It serves as a definitive resource for

researchers validating pharmacokinetic (PK) and toxicological assays.

Chemical Identity & Structural Analysis[1][2][3][4][5]
Methscopolamine-d3 Iodide is the deuterated salt form of Methscopolamine. The "d3"

designation indicates the incorporation of three deuterium atoms (

) on the
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-methyl group, shifting the molecular mass by +3 Daltons relative to the unlabeled analyte.

Physicochemical Properties[3][4]
Property Specification

Chemical Name

[7(S)-(1

,2

,4

,5

,7

)]-7-(3-Hydroxy-1-oxo-2-phenylpropoxy)-9,9-

di(methyl-d3)-3-oxa-9-azoniatricyclo[3.3.1.0

]nonane Iodide

Molecular Formula

Molecular Weight
~448.31 g/mol (Salt) / ~321.43 g/mol (Cation

only)

Parent Compound
Methscopolamine (CAS: 155-41-9 for Bromide

salt)

Isotopic Purity 99% Deuterium incorporation

Solubility
Soluble in Water, Methanol; Sparingly soluble in

Acetone

Appearance White to off-white crystalline solid

Structural Configuration
The molecule consists of a scopine core (a tropane ring with an epoxide bridge) esterified with

tropic acid. The critical feature for bioanalysis is the quaternary nitrogen, which bears one

methyl group and one trideuteromethyl group (

).
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Quaternary Ammonium: Permanently positively charged, making it ideal for Positive

Electrospray Ionization (ESI+).

Epoxide Bridge: Increases steric strain and reactivity compared to standard tropanes.

Iodide Counter-ion: Resulting from the synthesis using Methyl Iodide-d3. Note that clinical

formulations typically use Bromide; the Iodide form is the direct synthetic product used as a

reference standard.

Synthetic Pathway & Isotopic Incorporation
The synthesis of Methscopolamine-d3 Iodide follows a classic

quaternization mechanism. This reaction is highly specific, ensuring the deuterium label is
located exclusively on the quaternary nitrogen, which is metabolically stable (unlike labile
protons on hydroxyl groups).

Reaction Mechanism
Scopolamine Free Base acts as the nucleophile. Iodomethane-d3 (

) acts as the electrophile. The lone pair on the bridgehead nitrogen attacks the methyl carbon
of the iodomethane, displacing the iodide ion.

Synthetic Workflow Diagram

Scopolamine (Free Base)
(Tertiary Amine)
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Methyl Iodide-d3 (CD3-I)
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Precipitation & Filtration
(Removal of unreacted reagents)

 2-4 Hours Methscopolamine-d3 Iodide
(>99% Isotopic Purity)

 Drying in vacuo
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Figure 1: Synthetic pathway for the production of Methscopolamine-d3 Iodide via N-

methylation.
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Experimental Protocol (Synthesis)
Note: All steps must be performed in a fume hood due to the toxicity of Methyl Iodide.

Preparation: Dissolve 1.0 eq of Scopolamine free base in anhydrous acetone (or

acetonitrile). Anhydrous conditions are critical to prevent hydrolysis of the ester linkage.

Addition: Add 1.1 to 1.2 eq of Iodomethane-d3 dropwise at room temperature.

Why Excess? To drive the reaction to completion and ensure no unreacted tertiary amine

remains.

Incubation: Stir the mixture at ambient temperature (20–25°C) for 4 hours.

Observation: The product, being a salt, is insoluble in acetone and will precipitate as a

white solid.

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold anhydrous ether

to remove unreacted Iodomethane-d3 and impurities.

Drying: Dry the solid under high vacuum to remove residual solvent.

Analytical Validation (QC)
Before use in bioanalysis, the standard must be validated for identity and purity.

Nuclear Magnetic Resonance ( -NMR)
Diagnostic Signal: In the unlabeled Methscopolamine, the

-methyl groups appear as a singlet integrating to 6 protons (or two singlets of 3H if
magnetically non-equivalent).

Deuterated Signal: In Methscopolamine-d3, the signal intensity for the

-methyl region decreases by 50% (integrating to 3H), and no new peaks appear, confirming
the incorporation of "invisible" deuterium.

Mass Spectrometry (MS)
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Direct Infusion: Infuse a 100 ng/mL solution into the MS source.

Target: Observe the parent cation mass.

Unlabeled:

318.2

Labeled (d3):

321.2

Criteria: The contribution of unlabeled (M+0) isotope in the d3 standard should be <0.5% to

prevent interference with the analyte quantification.

Application in Bioanalysis (LC-MS/MS)
Methscopolamine-d3 is the "Gold Standard" internal standard for quantifying Methscopolamine

in plasma or urine.

Internal Standard Theory
Using a deuterated analog corrects for:

Matrix Effects: Co-eluting phospholipids or salts that suppress ionization affect the analyte

and the d3-IS equally.

Extraction Efficiency: Any loss during sample prep (SPE/LLE) is mirrored by the IS.

LC-MS/MS Workflow
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Figure 2: Bioanalytical workflow utilizing Methscopolamine-d3 as an Internal Standard.

Recommended MS Parameters (ESI+)
Since the molecule is a quaternary amine, it does not require acidic mobile phases to be

protonated; it is pre-charged.
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Parameter Setting Rationale

Ionization ESI Positive
Quaternary ammonium is

naturally cationic.

Precursor Ion (Q1)
321.2 (

)
Mass of the d3-cation.

Product Ion (Q3) 138.1 / 156.1
Typical tropane fragments

(Scopine core).

Mobile Phase Ammonium Formate / ACN
Buffering is needed to maintain

peak shape.

Column HILIC or C18

HILIC is often preferred for

polar quaternary amines to

increase retention.

Handling & Stability
Light Sensitivity
Iodide salts can oxidize to free iodine (

) upon exposure to light, turning the white powder yellow/brown.

Protocol: Store in amber vials wrapped in aluminum foil.

Hydrolytic Stability
The ester bond connecting tropic acid to the scopine ring is susceptible to hydrolysis,

particularly at

.

Protocol: Ensure all stock solutions are prepared in neutral or slightly acidic buffers (0.1%

Formic Acid in Methanol). Avoid alkaline washing steps during extraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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